Phosphine oxide, bis(diallylamino)(2-methyl-1-aziridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide is a chemical compound with the molecular formula C15H26N3OP and a molar mass of 295.36 g/mol. This compound is known for its unique structure, which includes a phosphine oxide group attached to a 2-methyl-1-aziridinyl ring and two diallylamino groups. It is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide typically involves the reaction of 2-methyl-1-aziridine with diallylamine in the presence of a suitable phosphine oxide precursor. The reaction conditions may include the use of a catalyst, such as a strong acid or base, and controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide may involve large-scale reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles and electrophiles can be used to perform substitution reactions on the compound.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of phosphine oxide derivatives, while reduction may yield amines or other reduced forms of the compound.
Scientific Research Applications
Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in the study of biological systems, such as enzyme inhibition or as a probe in biochemical assays.
Industry: The compound can be utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism by which Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as a ligand for metal ions, forming complexes that can influence various biochemical processes. Additionally, its unique structure allows it to participate in specific chemical reactions, leading to the formation of desired products.
Comparison with Similar Compounds
Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide can be compared with other similar compounds, such as:
Phosphine Oxides: These compounds share the phosphine oxide group but may have different substituents or core structures.
Aziridines: Compounds containing aziridine rings, which are three-membered nitrogen-containing heterocycles.
Diallylamines: Compounds with diallylamino groups but lacking the aziridine or phosphine oxide functionalities.
Uniqueness: Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide is unique due to its combination of the aziridine ring, diallylamino groups, and phosphine oxide functionality, which allows it to participate in a wide range of chemical reactions and applications.
Conclusion
Bis(diallylamino)(2-methyl-1-aziridinyl)phosphine oxide is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry. Further research and development may uncover additional uses and benefits of this compound.
Properties
CAS No. |
58588-70-8 |
---|---|
Molecular Formula |
C15H26N3OP |
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-[[bis(prop-2-enyl)amino]-(2-methylaziridin-1-yl)phosphoryl]-N-prop-2-enylprop-2-en-1-amine |
InChI |
InChI=1S/C15H26N3OP/c1-6-10-16(11-7-2)20(19,18-14-15(18)5)17(12-8-3)13-9-4/h6-9,15H,1-4,10-14H2,5H3 |
InChI Key |
OICNAMFONJFATK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P(=O)(N(CC=C)CC=C)N(CC=C)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.